
1,3-Difluoro-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2,4-dimethylbenzene is an aromatic compound with the molecular formula C₈H₈F₂ It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and two methyl groups are attached at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene . Another method includes the reaction of 2,4-difluorobromobenzene with sodium cyanide in the presence of cuprous iodide and potassium iodide . The reaction is carried out under nitrogen protection at 100°C for 48 hours, followed by filtration and fractionation to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.
Major Products Formed
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include 1,3-difluoro-2,4-dimethylbenzoic acid.
Reduction: Products include partially or fully reduced derivatives of the original compound.
Scientific Research Applications
1,3-Difluoro-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-difluoro-2,4-dimethylbenzene involves its interaction with various molecular targets The fluorine atoms increase the compound’s electronegativity, affecting its reactivity and interactions with other molecules The methyl groups provide steric hindrance, influencing the compound’s overall shape and reactivity
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: Lacks the methyl groups, resulting in different reactivity and applications.
1,4-Difluoro-2,5-dimethylbenzene: Similar structure but different substitution pattern, leading to distinct chemical properties.
2,4-Difluorotoluene: Contains only one methyl group, affecting its chemical behavior.
Uniqueness
1,3-Difluoro-2,4-dimethylbenzene is unique due to the specific positioning of its fluorine and methyl groups. This arrangement results in distinct electronic and steric effects, making it valuable for specific chemical reactions and applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C8H8F2 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
1,3-difluoro-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H8F2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 |
InChI Key |
LAUYJJNZYZBNHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-aminopentyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B14770886.png)
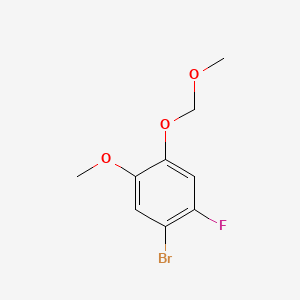
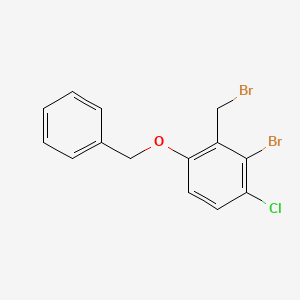

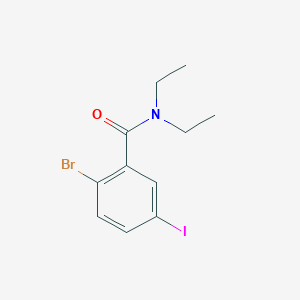
![1H-Azepine-1-acetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]hexahydro-2-oxo-3-[[(phenylmethyl)sulfonyl]amino]-, (3S)-](/img/structure/B14770915.png)
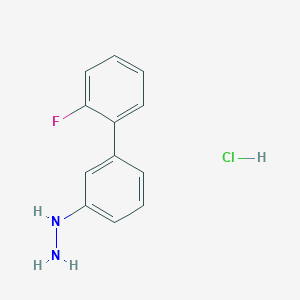
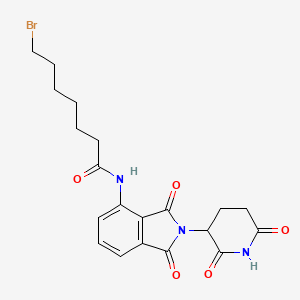
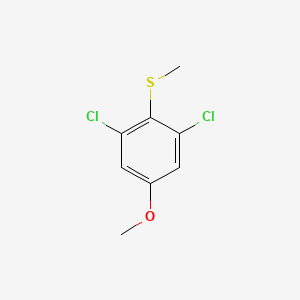
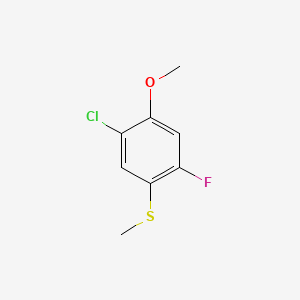
![n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B14770948.png)
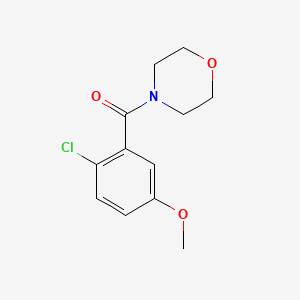
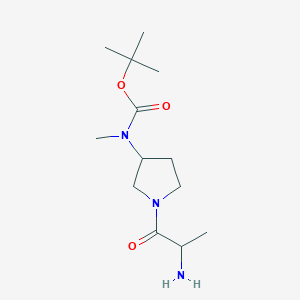
![Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B14770962.png)
